(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that combines several functional groups, including an indole, benzofuran, and fluorobenzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 5-methoxy-1-methyl-1H-indole, benzofuran derivatives, and 4-fluorobenzenesulfonyl chloride. The key steps may involve:
Condensation Reactions: Combining the indole and benzofuran derivatives under acidic or basic conditions.
Sulfonation: Introducing the 4-fluorobenzenesulfonate group using 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: The indole and benzofuran moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzenesulfonate group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole or benzofuran derivatives.
Scientific Research Applications
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the benzofuran ring could interact with enzymes involved in oxidative stress pathways. The fluorobenzenesulfonate group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: is unique due to its combination of indole, benzofuran, and fluorobenzenesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H18FNO6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C25H18FNO6S/c1-27-14-15(21-12-17(31-2)6-10-22(21)27)11-24-25(28)20-9-5-18(13-23(20)32-24)33-34(29,30)19-7-3-16(26)4-8-19/h3-14H,1-2H3/b24-11+ |
InChI Key |
SULIGHIHRKCCPX-BHGWPJFGSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.